molecular formula C11H19NO B14745469 4-(6-Methylcyclohex-1-en-1-yl)morpholine CAS No. 5292-69-3

4-(6-Methylcyclohex-1-en-1-yl)morpholine

Cat. No.: B14745469
CAS No.: 5292-69-3
M. Wt: 181.27 g/mol
InChI Key: BXSHCZGBBVTSLQ-UHFFFAOYSA-N
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Description

Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- is an organic compound with the molecular formula C11H19NO It is a derivative of morpholine, a heterocyclic amine, and features a cyclohexene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- typically involves the reaction of morpholine with 6-methyl-1-cyclohexen-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cyclohexene ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated compounds.

Scientific Research Applications

Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers, resins, and other materials where specific chemical properties are desired.

Mechanism of Action

The mechanism by which Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions often involve binding to specific sites on the target molecules, which can alter their function and trigger downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(1-cyclohexen-1-yl)-: This compound is structurally similar but lacks the methyl group on the cyclohexene ring.

    1-Morpholinocyclohexene: Another related compound with a similar core structure but different substituents.

Uniqueness

Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and interactions with other molecules

Properties

CAS No.

5292-69-3

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-(6-methylcyclohexen-1-yl)morpholine

InChI

InChI=1S/C11H19NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h5,10H,2-4,6-9H2,1H3

InChI Key

BXSHCZGBBVTSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1N2CCOCC2

Origin of Product

United States

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